N-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methyl]-N-phenylthiophene-2-carboxamide
Overview
Description
N-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methyl]-N-phenylthiophene-2-carboxamide is a complex organic compound that belongs to the class of triazolophthalazines. This compound is characterized by its unique structure, which includes a triazole ring fused to a phthalazine moiety, linked to a thiophene carboxamide group. The presence of these functional groups makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methyl]-N-phenylthiophene-2-carboxamide typically involves multiple steps. One common approach is the cyclization of appropriate precursors to form the triazolophthalazine core, followed by the introduction of the thiophene carboxamide group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. For example, the cyclization step might involve heating the precursors in the presence of a base such as potassium carbonate, while the subsequent functionalization steps could involve palladium-catalyzed coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors to streamline the process and reduce reaction times. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
N-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methyl]-N-phenylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper iodide.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives .
Scientific Research Applications
N-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methyl]-N-phenylthiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antiviral and antimicrobial agent due to its unique structure and functional groups.
Materials Science: Its properties make it a candidate for use in organic electronics and photonics, where it can be used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is studied for its interactions with biological macromolecules, which can provide insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methyl]-N-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets. The triazole and phthalazine moieties are known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or antiviral activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolophthalazines and related heterocyclic compounds, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: Studied for its diverse pharmacological activities, including anticancer and antimicrobial properties.
Uniqueness
N-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methyl]-N-phenylthiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methyl]-N-phenylthiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5OS/c1-15-17-10-5-6-11-18(17)21-24-23-20(27(21)25-15)14-26(16-8-3-2-4-9-16)22(28)19-12-7-13-29-19/h2-13H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DASGDTZVDRCYQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NN=C2C3=CC=CC=C13)CN(C4=CC=CC=C4)C(=O)C5=CC=CS5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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